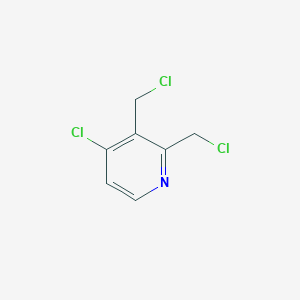

4-Chlor-2,3-bis(chlormethyl)pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

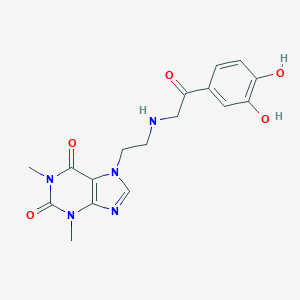

Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei Magen-Darm-Erkrankungen und anderen Zuständen, bei denen CCK-A-Rezeptoren eine bedeutende Rolle spielen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

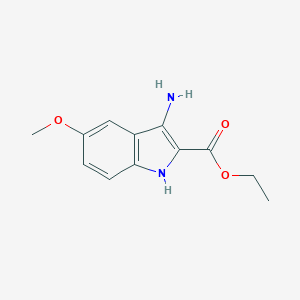

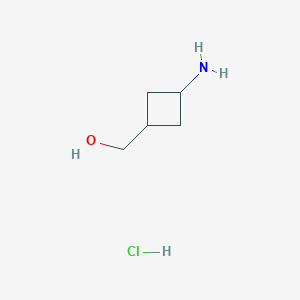

Die Synthese von FK480 umfasst mehrere wichtige Schritte, beginnend mit der Herstellung des Pyrrolobenzodiazepin-Kerns. Dieser Kern wird durch eine Reihe von Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer synthetisiert. Die Einführung der Fluorphenylgruppe und des Indol-2-carboxamid-Restes erfolgt durch anschließende Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von FK480 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen stellt sicher, dass das Endprodukt pharmazeutische Standards erfüllt .

Wissenschaftliche Forschungsanwendungen

FK480 wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: FK480 dient als Modellverbindung für die Untersuchung von Rezeptor-Ligand-Wechselwirkungen und die Entwicklung von Rezeptorantagonisten.

Biologie: Es wird verwendet, um die Rolle von CCK-A-Rezeptoren in physiologischen und pathologischen Prozessen zu untersuchen.

Wirkmechanismus

FK480 entfaltet seine Wirkung, indem es an CCK-A-Rezeptoren bindet und diese hemmt. Diese Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, darunter Verdauung und Sättigung. Durch die Blockierung dieser Rezeptoren kann FK480 die gastrointestinale Motilität und Sekretion modulieren, wodurch therapeutische Vorteile bei Erkrankungen wie Reizdarmsyndrom erzielt werden . Die molekularen Zielstrukturen sind die CCK-A-Rezeptoren, die sich in der Bauchspeicheldrüse und im Magen-Darm-Trakt befinden, und die beteiligten Signalwege umfassen die Hemmung der durch CCK induzierten Signalkaskaden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FK480 involves several key steps, starting with the preparation of the pyrrolobenzodiazepine core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl group and the indole-2-carboxamide moiety is achieved through subsequent substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of FK480 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures ensures that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FK480 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: FK480 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von FK480 modifizieren, wodurch seine pharmakologischen Eigenschaften möglicherweise verändert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungs- und Nitrierungsreaktionen beinhalten häufig Reagenzien wie Brom, Chlor und Salpetersäure.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von FK480, die jeweils über möglicherweise einzigartige pharmakologische Profile verfügen. Diese Derivate werden häufig untersucht, um die Struktur-Wirkungs-Beziehung zu verstehen und Verbindungen mit verbesserten therapeutischen Eigenschaften zu identifizieren .

Wirkmechanismus

FK480 exerts its effects by binding to and inhibiting CCK-A receptors. These receptors are involved in various physiological processes, including digestion and satiety. By blocking these receptors, FK480 can modulate gastrointestinal motility and secretion, providing therapeutic benefits in conditions like irritable bowel syndrome . The molecular targets include the CCK-A receptors located in the pancreas and gastrointestinal tract, and the pathways involved include the inhibition of CCK-induced signaling cascades .

Vergleich Mit ähnlichen Verbindungen

FK480 wird mit anderen CCK-A-Rezeptorantagonisten wie Loxiglumid verglichen. Während beide Verbindungen CCK-A-Rezeptoren hemmen, ist FK480 deutlich potenter und hat eine längere Wirkdauer . Zu anderen ähnlichen Verbindungen gehören Devazepide und Lorglumid, die ebenfalls CCK-A-Rezeptoren als Zielstruktur haben, sich jedoch in ihren pharmakokinetischen Profilen und therapeutischen Anwendungen unterscheiden .

Liste ähnlicher Verbindungen

- Loxiglumid

- Devazepide

- Lorglumid

Diese Verbindungen haben einen gemeinsamen Wirkmechanismus, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren pharmakologischen Eigenschaften .

Eigenschaften

IUPAC Name |

4-chloro-2,3-bis(chloromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-3-5-6(10)1-2-11-7(5)4-9/h1-2H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWVFJNTPKEYEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596459 |

Source

|

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211540-02-1 |

Source

|

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)